molecular formula C19H29BClNO4 B8767509 Tert-butyl 1-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethylcarbamate

Tert-butyl 1-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethylcarbamate

Cat. No. B8767509
M. Wt: 381.7 g/mol
InChI Key: FVCJFSZQVPBGTE-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

A suspension of N-((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methoxy-1,5-naphthyridin-4-amine (300 mg, 878 μmol), tert-butyl 1-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethylcarbamate (419 mg, 1097 μmol), dichloro[1,1′bis(diphenylphoshino)ferrocene]palladium(ii)dichloromethane adduct (193 mg, 263 μmol), cesium carbonate (1144 mg, 3511 μmol) in dioxane (6 mL) and water (1 mL) was sparged with argon for 10 min then heated to 100° C. for 20 h with stirring. Reaction then partitioned between 9:1 CHCl3/IPA (50 mL) and 1M NaOH (25 mL). Aqueous further extracted with 9:1 CHCl3/IPA (20 mL). Combined organics then dried over MgSO4, concentrated, and purified on 40 g silica eluting with 7>8% of 2M NH3 in MeOH/DCM. Product then further purified on prep HPLC eluting with water/ACN (0.1% TFA). BOC intermediate then stirred as a solution in DCM (1 mL) and TFA (3 mL) for 30 min. Solvents removed under reduced pressure and residue dissolved in MeOH (8 mL) and DCM (8 mL). Solution then stirred with Si-Carbonate from Silicycle (1 g/with a labeled loading of 0.77 mmol/g) for 1 h at 23° C. Suspension filtered and filtrate reduced to a film under reduced pressure. Product was lyophilized from 1:1 ACN/water (1.5 mL) to provide N-((6-(4-(1-aminoethyl)-3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methoxy)-1,5-naphthyridin-4-amine as an off white fluffy solid. MS (ESI pos. ion) m/z: 461 (MH+). Calc'd exact mass for C23H21ClN8O: 460.
Name
N-((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methoxy-1,5-naphthyridin-4-amine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1144 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
dichloro[1,1′bis(diphenylphoshino)ferrocene]palladium(ii)dichloromethane adduct
Quantity
193 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC2N(C(C[NH:12][C:13]3[C:22]4[C:17](=[CH:18][C:19](OC)=[CH:20][N:21]=4)[N:16]=[CH:15][CH:14]=3)=NN=2)N=1.ClC1C=C(B2OC(C)(C)C(C)(C)O2)C=CC=1C(NC(=O)OC(C)(C)C)C.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.O.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[N:16]1[C:17]2[C:22](=[N:21][CH:20]=[CH:19][CH:18]=2)[C:13]([NH2:12])=[CH:14][CH:15]=1 |f:2.3.4,7.8.9.10.11,^1:68,69,70,71,72,86,87,88,89,90|

Inputs

Step One
Name
N-((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methoxy-1,5-naphthyridin-4-amine
Quantity
300 mg
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C(=NN2)CNC2=CC=NC1=CC(=CN=C21)OC
Name
Quantity
419 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)B1OC(C(O1)(C)C)(C)C)C(C)NC(OC(C)(C)C)=O
Name
Quantity
1144 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
dichloro[1,1′bis(diphenylphoshino)ferrocene]palladium(ii)dichloromethane adduct
Quantity
193 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sparged with argon for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
then partitioned between 9:1 CHCl3/IPA (50 mL) and 1M NaOH (25 mL)
EXTRACTION
Type
EXTRACTION
Details
Aqueous further extracted with 9:1 CHCl3/IPA (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organics then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on 40 g silica eluting with 7>8% of 2M NH3 in MeOH/DCM
CUSTOM
Type
CUSTOM
Details
Product then further purified on prep HPLC
WASH
Type
WASH
Details
eluting with water/ACN (0.1% TFA)
STIRRING
Type
STIRRING
Details
BOC intermediate then stirred as a solution in DCM (1 mL)
CUSTOM
Type
CUSTOM
Details
Solvents removed under reduced pressure and residue
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in MeOH (8 mL)
STIRRING
Type
STIRRING
Details
Solution then stirred with Si-Carbonate from Silicycle (1 g/with a labeled loading of 0.77 mmol/g) for 1 h at 23° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Suspension filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=C(C2=NC=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.